4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol
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Overview
Description
4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol is a complex organic compound that features a thiophene ring substituted with penta-1,3-diynyl and but-3-yne-1,2-diol groups. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol typically involves the coupling of thiophene derivatives with penta-1,3-diynyl and but-3-yne-1,2-diol groups. One common method includes the use of acetylene scaffolding strategies, which involve orthogonal alkyne protection groups to close macrocyclic subunits by oxidative acetylene coupling . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiophene ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while reduction can produce thiophene hydrides. Substitution reactions can result in a wide range of substituted thiophene derivatives .
Scientific Research Applications
4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the induction of phase 2 detoxifying enzymes, such as NAD(P)H: quinone oxidoreductase1 (NQO1), which help in detoxifying harmful compounds and protecting cells from damage .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydroxybut-1-yn-1-yl)-5-(penta-1,3-diyn-1-yl)thiophene: A closely related compound with similar structural features and biological activities.
Thiophene derivatives: Various thiophene-based compounds exhibit similar properties and applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Uniqueness
4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol stands out due to its unique combination of penta-1,3-diynyl and but-3-yne-1,2-diol groups, which confer distinct electronic and structural properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
192707-38-3 |
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Molecular Formula |
C13H10O2S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
4-(5-penta-1,3-diynylthiophen-2-yl)but-3-yne-1,2-diol |
InChI |
InChI=1S/C13H10O2S/c1-2-3-4-5-12-8-9-13(16-12)7-6-11(15)10-14/h8-9,11,14-15H,10H2,1H3 |
InChI Key |
MZCFHXFKOQBSQU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC1=CC=C(S1)C#CC(CO)O |
Origin of Product |
United States |
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